molecular formula C9H15N3O3S B12126279 4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine

4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine

Cat. No.: B12126279
M. Wt: 245.30 g/mol
InChI Key: NWDLOZFKMCSAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine is an organic compound with the molecular formula C9H15N3O3S. It is a derivative of pyrazole, featuring a sulfonyl group attached to a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine typically involves the reaction of 3,5-dimethylpyrazole with a sulfonyl chloride derivative, followed by the introduction of a morpholine ring. One common method involves the condensation of 3,5-dimethylpyrazole with sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonyl intermediate. This intermediate is then reacted with morpholine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is often purified through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring may enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of 4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine, known for its use in coordination chemistry.

    4-[(3,5-Dimethylisoxazolyl)sulfonyl]morpholine: A structurally similar compound with an isoxazole ring instead of a pyrazole ring.

    3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Another related compound used in the synthesis of sulfonyl derivatives .

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring, sulfonyl group, and morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds .

Properties

Molecular Formula

C9H15N3O3S

Molecular Weight

245.30 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)sulfonylmorpholine

InChI

InChI=1S/C9H15N3O3S/c1-8-7-9(2)12(10-8)16(13,14)11-3-5-15-6-4-11/h7H,3-6H2,1-2H3

InChI Key

NWDLOZFKMCSAND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)N2CCOCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.